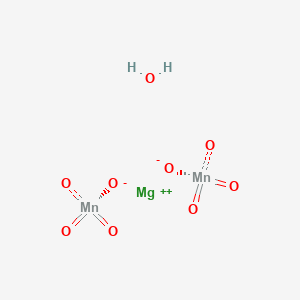

Magnesium permanganate hydrate

Übersicht

Beschreibung

Magnesium permanganate hydrate is an inorganic compound with the chemical formula Mg(MnO₄)₂·xH₂O. It is known for its strong oxidizing properties and is used in various industrial and scientific applications. The compound typically appears as a dark purple powder and is highly soluble in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium permanganate hydrate can be synthesized through several methods:

-

Reaction of Barium Permanganate with Magnesium Sulfate: [ \text{MgSO₄} + \text{Ba(MnO₄)₂} \rightarrow \text{Mg(MnO₄)₂} + \text{BaSO₄} ] This method involves reacting barium permanganate with magnesium sulfate to produce magnesium permanganate and barium sulfate as a byproduct .

-

Reaction of Magnesium Chloride with Silver Permanganate: [ \text{MgCl₂} + 2\text{AgMnO₄} \rightarrow \text{Mg(MnO₄)₂} + 2\text{AgCl} ] In this method, magnesium chloride reacts with silver permanganate to yield magnesium permanganate and silver chloride .

Industrial Production Methods: The industrial production of this compound typically involves the crystallization of the hexahydrate form from an aqueous solution. The hexahydrate can be further processed to obtain the anhydrous form by heating .

Analyse Chemischer Reaktionen

Preparation Reactions

Magnesium permanganate hydrate is synthesized through two primary methods:

1.1 Reaction with Barium Permanganate

This double displacement reaction produces magnesium permanganate and insoluble barium sulfate .

1.2 Reaction with Silver Permanganate

Silver chloride precipitates, leaving magnesium permanganate in solution .

| Method | Reactants | Byproducts | Yield Efficiency |

|---|---|---|---|

| Barium Permanganate Route | MgSO₄, Ba(MnO₄)₂ | BaSO₄ (insoluble) | >85% |

| Silver Permanganate Route | MgCl₂, AgMnO₄ | AgCl (insoluble) | ~90% |

Thermal Decomposition

The compound decomposes autocatalytically above 130°C:

Primary Reaction

Key characteristics:

Organic Substrate Oxidation

This compound oxidizes organic compounds through electron transfer mechanisms:

Example Reactions

-

Formate Oxidation

Complete formate mineralization occurs within 30 minutes . -

Glycolic Acid Oxidation

Oxalate forms as an intermediate product .

| Substrate | Products | Reaction Rate (k, M⁻¹s⁻¹) | pH Range |

|---|---|---|---|

| Formate | CO₃²⁻, MnO₂ | 1.2 × 10⁻³ | 9–12 |

| Glycolic Acid | Oxalate, MnO₂ | 4.5 × 10⁻⁴ | 7–10 |

| Glycine | NH₃, Oxalate, MnO₂ | 2.8 × 10⁻⁴ | 8–11 |

Environmental Remediation

In soil/water systems, magnesium permanganate oxidizes chlorinated hydrocarbons while minimizing manganese mobility:

Mechanism

Performance Data

pH-Dependent Reactivity

Reaction pathways vary significantly with pH:

| pH Range | Dominant Mn Species | Oxidation Pathway |

|---|---|---|

| <3.5 | Mn²⁺ | 5-electron transfer (e.g., Mn⁷⁺ → Mn²⁺) |

| 3.5–12 | MnO₂ | 3-electron transfer (Mn⁷⁺ → Mn⁴⁺) |

| >12 | MnO₄²⁻ | 1-electron transfer (Mn⁷⁺ → Mn⁶⁺) |

Reaction Kinetics and Byproduct Formation

-

Formate Systems : Hydroxide consumption ratio = 1:3 (OH⁻:HCOO⁻) .

-

Glycine Systems : Produces ammonia (NH₃) at 0.2 mol/mol glycine .

-

Colloidal MnO₂ Stabilization : Divalent Mg²⁺ ions reduce colloidal dispersion by 90% compared to Na⁺/K⁺ systems .

These reaction profiles demonstrate this compound's versatility as an oxidant, with optimized performance in alkaline environments and effective byproduct control through magnesium's divalent cation properties .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Magnesium permanganate hydrate acts primarily as a strong oxidizing agent . Upon dissolution in water, it dissociates into magnesium ions and permanganate ions:

The permanganate ion () can participate in redox reactions, oxidizing various substrates while being reduced to manganese dioxide () or other manganese oxides. This property underlies its diverse applications in chemistry, biology, and industry.

Chemistry

- Oxidizing Agent : It is widely used in organic synthesis for oxidation reactions. For instance, it can oxidize alcohols to ketones or aldehydes and is utilized in the synthesis of various organic compounds.

Biology

- Proteome Research : this compound serves as a catalyst in proteomic studies, facilitating the oxidation of proteins for analytical purposes.

Medicine

- Pharmaceutical Intermediates : While not directly used in medicinal applications, its oxidizing properties are leveraged in the synthesis of pharmaceutical intermediates.

Wood Impregnation

This compound is employed as a wood impregnation agent due to its ability to enhance the durability and resistance of wood against decay.

Tobacco Industry

It acts as an additive in tobacco filters, improving their efficiency by enhancing the filtration of harmful substances.

Water Treatment

This compound has been studied for its effectiveness in removing manganese from drinking water systems. Research indicates that it can significantly reduce manganese concentrations when used at optimal dosing ratios:

| Dosing Ratio | Manganese Removal Efficiency (%) |

|---|---|

| 3.0 | 95 |

| 3.5 | 98 |

| 4.0 | 98.21 |

| 4.5 | Decreased efficiency |

The optimal dosing ratio was found to be between 3.5 and 4.0 for maximum removal efficiency while avoiding excess that could lead to undesirable effects such as increased effluent manganese concentration .

Oxidation Reactions

In a study exploring the oxidation of toluene to benzoic acid, magnesium permanganate was used effectively as a catalyst, demonstrating its utility in organic synthesis .

Corrosion Resistance Coatings

Research has shown that magnesium permanganate can be used to create conversion coatings on magnesium alloys, enhancing their corrosion resistance significantly compared to untreated alloys .

Wirkmechanismus

The mechanism of action of magnesium permanganate hydrate is primarily based on its ability to act as a strong oxidizing agent. It dissociates in water to form magnesium ions and permanganate ions. The permanganate ions then participate in redox reactions, oxidizing various substrates by accepting electrons and being reduced to manganese dioxide (MnO₂) or other manganese oxides .

Vergleich Mit ähnlichen Verbindungen

Potassium Permanganate (KMnO₄): Like magnesium permanganate, potassium permanganate is a strong oxidizing agent used in various chemical and industrial applications.

Sodium Permanganate (NaMnO₄): Another similar compound, sodium permanganate, shares similar oxidizing properties and applications.

Uniqueness: Magnesium permanganate hydrate is unique due to its specific solubility properties and its ability to form stable hydrates. It is also less commonly used compared to potassium permanganate and sodium permanganate, making it a specialized reagent in certain applications .

Biologische Aktivität

Magnesium permanganate hydrate (Mg(MnO₄)₂·xH₂O) is a compound that combines magnesium with permanganate ions, exhibiting significant biological activity. This article delves into its biochemical roles, potential applications in environmental remediation, and relevant case studies.

This compound consists of magnesium ions and permanganate ions. Its chemical formula can be represented as , where indicates the number of water molecules associated with the compound. The permanganate ion () is known for its strong oxidizing properties, making it useful in various chemical reactions, including those involving organic compounds.

Biological Activity

1. Role as an Oxidizing Agent:

this compound acts primarily as an oxidizing agent. Its ability to generate reactive oxygen species (ROS) allows it to participate in various biochemical processes, including the degradation of organic pollutants in water systems. Studies have shown that it can effectively mineralize organic contaminants when combined with other agents like persulfate (PMS), enhancing the degradation rate of substances such as sulfamethoxazole (SMX) in groundwater systems .

2. Enzymatic Cofactor:

Magnesium ions are crucial for numerous enzymatic reactions within biological systems. They serve as cofactors for over 600 enzymes, facilitating processes such as DNA replication, protein synthesis, and energy metabolism . Specifically, magnesium is involved in stabilizing ATP and is essential for the activity of enzymes like hexokinase and pyruvate kinase, which are vital for glycolysis and energy production .

Applications in Environmental Remediation

1. Soil and Water Treatment:

The use of this compound in environmental applications has been explored extensively. It can be employed for in-situ or ex-situ remediation of contaminated sites. For instance, when used in conjunction with alkaline earth metals, it enhances the oxidation process without causing adverse effects on groundwater quality by minimizing dissolved manganese concentrations .

2. Case Studies:

Several studies have highlighted the effectiveness of this compound in degrading organic pollutants:

- Sulfamethoxazole Degradation: A laboratory study demonstrated that combining potassium permanganate (KMnO₄) with PMS resulted in a nearly complete degradation of SMX within 30 minutes, outperforming treatments using PMS or KMnO₄ alone .

- Soil Remediation Techniques: Research indicated that mechanical mixing techniques using magnesium permanganate could effectively oxidize contaminants while preventing issues related to injection pressures that could harm workers at remediation sites .

Research Findings

Eigenschaften

IUPAC Name |

magnesium;dipermanganate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2Mn.H2O.8O/h;;;1H2;;;;;;;;/q+2;;;;;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVIDGIVELXPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MgMn2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584179 | |

| Record name | Magnesium oxido(trioxo)manganese--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250578-91-7, 13446-20-3 | |

| Record name | Magnesium oxido(trioxo)manganese--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium permanganate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.